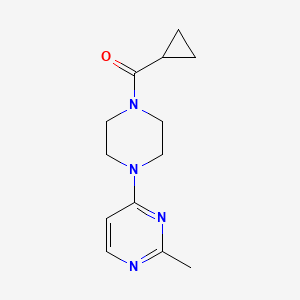
Cyclopropyl(4-(2-methylpyrimidin-4-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, “1-(4-Chlorophenyl)cyclopropylmethanone” was synthesized and characterized by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral data . The formation of the amide bond was achieved efficiently by conventional acid-amine coupling .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the spatial structure of “(3,7-Dichloroquinolin-8-yl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone” was confirmed through X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the reaction mass was diluted with ethyl acetate and washed with sodium bicarbonate solution, followed by water and brine. It was finally dried over sodium sulphate and concentrated under reduced pressure .Scientific Research Applications
Synthesis and Anticancer Studies
Cyclopropyl derivatives, including those similar to Cyclopropyl(4-(2-methylpyrimidin-4-yl)piperazin-1-yl)methanone, have been explored for their anticancer and antituberculosis properties. A study synthesized a series of compounds to investigate their in vitro anticancer activity against the human breast cancer cell line MDA-MB-435 and antituberculosis activity. Some compounds demonstrated significant activity, indicating the potential of cyclopropyl derivatives in developing treatments for these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antitubercular Activities Optimization
Research into optimizing antitubercular activities of cyclopropyl methanones revealed compounds with potent inhibitory concentrations against Mycobacterium tuberculosis. This work underscores the significance of cyclopropyl derivatives in combating tuberculosis, offering insights into molecular modifications that enhance efficacy (Bisht et al., 2010).
Antimicrobial Activity
The exploration of cyclopropyl derivatives extends to antimicrobial applications. Studies on new pyridine derivatives, including cyclopropyl(4-(2-methylpyrimidin-4-yl)piperazin-1-yl)methanone, have demonstrated variable and modest activity against bacteria and fungi, highlighting the potential for these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Pharmacological Properties and Antiemetic Agents
The synthesis and evaluation of 4-piperazinopyrimidines for their pharmacological properties have identified compounds with antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities. This research demonstrates the diverse therapeutic potential of cyclopropyl and piperazine derivatives, including their role as antiemetic agents (Mattioda et al., 1975).
Electrochemical Studies
Electrochemical analyses of cyclopropyl derivatives provide insights into their reduction mechanisms and potential applications in drug development and analytical methods. These studies contribute to understanding the structural influence on electrochemical behavior, which is essential for designing drugs with optimal properties (Srinivasu et al., 1999).
Future Directions
properties
IUPAC Name |
cyclopropyl-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-10-14-5-4-12(15-10)16-6-8-17(9-7-16)13(18)11-2-3-11/h4-5,11H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRWFRRNOOZJDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(4-(2-methylpyrimidin-4-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

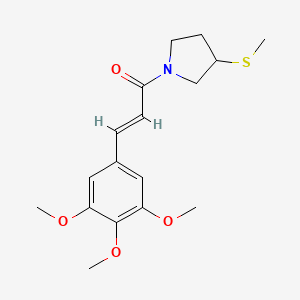
![7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one](/img/structure/B2471265.png)
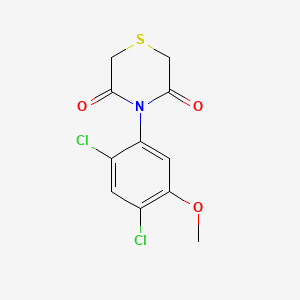
![3,4-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2471267.png)
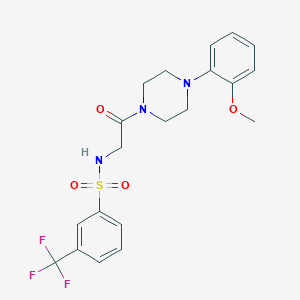
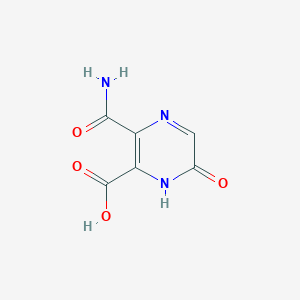
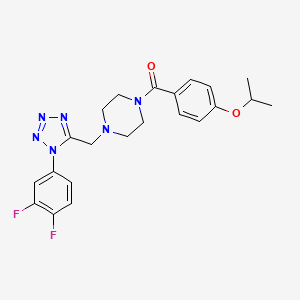
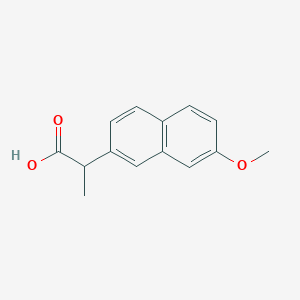
![Methyl 2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2471272.png)
![(Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxy-3-(4-methoxyphenyl)iminoprop-1-en-1-amine](/img/structure/B2471273.png)
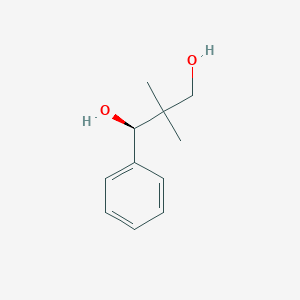
![3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B2471281.png)
![Ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2471283.png)
![1-(2,5-difluorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2471285.png)